REACTION_CXSMILES
|
C1(N=C=NC2CCCCC2)CCCCC1.[OH:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]([OH:28])=[O:27].[Cl:29][C:30]([Cl:34])([Cl:33])[CH2:31]O.N1C=CC=CC=1>ClCCl>[OH:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]([O:28][CH2:31][C:30]([Cl:34])([Cl:33])[Cl:29])=[O:27]
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
ClC(CO)(Cl)Cl
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring one hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
acetic acid (3 mL) was added to the filtrate
|
Type
|
WAIT
|
Details
|
After standing 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with diethyl ether (150 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with 1 M HCl (3×25 mL), water (3×25 mL), saturated NaHCO3 solution (2×25 mL), and saturated NaCl solution (1×25 mL)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration, and evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on a 170×25 mm silica gel 60 column
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate-hexane (1:1)
|
Type
|
CUSTOM
|
Details
|
collecting 12×25 mL fractions
|
Type
|
CUSTOM
|
Details
|
Fractions 3-5 were evaporated
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Type
|
CUSTOM
|
Details
|
0.05 mm Hg on a Kugelrohr apparatus to remove excess 2,2,2-trichloroethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCCCCC(=O)OCC(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |